7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Overview
Description
7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by its unique chemical structure, which includes a benzofuran ring system substituted with a methoxy group at the 7th position and a methyl group at the 3rd position. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation.
Biochemical Pathways
For instance, some benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting that they may affect pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
The physicochemical properties of benzofuran derivatives may influence their pharmacokinetic behavior .
Result of Action
Benzofuran derivatives have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a variety of molecular and cellular effects, potentially including the inhibition of cell proliferation, the induction of apoptosis, or the modulation of oxidative stress responses.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the activity and stability of the compound .
Biochemical Analysis
Biochemical Properties
7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . The interaction between this compound and MMPs can lead to the modulation of cellular processes such as cell migration and invasion.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These effects are likely due to the compound’s ability to interfere with key signaling pathways and regulatory mechanisms within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, the compound may interact with DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their stability under various conditions, although specific data on this compound is limited . Long-term exposure to the compound may result in sustained inhibition of cellular processes, leading to potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-tumor activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, which can influence overall cellular function . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Additionally, its distribution within different tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 2-hydroxy-3-methyl-7-methoxybenzofuran-1-carboxylic acid using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Halides, alkoxides, in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new therapeutic agents.
Medicine: Research has shown its potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid
7-Methoxy-1-benzofuran-2-carboxylic acid
3-Methyl-1-benzofuran-2-carboxylic acid
Properties
IUPAC Name |
7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-7-4-3-5-8(14-2)10(7)15-9(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQLDWFNRLRPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510768 | |
Record name | 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18703-80-5 | |
Record name | 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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